4-N-辛基-D17-苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

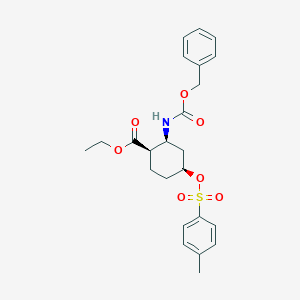

4-N-Octyl-D17-Phenol, also known as 4-N-Octyl-2,4-Dihydroxybenzophenone, is a phenolic compound that is widely used in scientific research. It is used as a model compound for studying the interaction between the environment and biological systems. It has a variety of applications in the field of biochemistry, physiology, pharmacology, and toxicology. The compound has a unique structure that allows it to interact with different molecules in different ways. This makes it an ideal compound for studying the effects of environmental contaminants on biological systems.

科学研究应用

Photodegradation Studies

4-Octylphenol-d17 is used in photodegradation studies . It’s a kind of endocrine-disrupting compound that is widely distributed in natural water surroundings but can hardly be biodegraded . The advanced oxidation processes (AOPs) have been proved to be an efficient method to degrade 4-Octylphenol-d17 . In these studies, the photodegradation of 4-Octylphenol-d17 in aqueous solution promoted by Fe (III) and the photooxidation mechanism were investigated .

Environmental Remediation

4-Octylphenol-d17 is used in environmental remediation processes . The compound can be degraded in the presence of Fe (III) under solar irradiation . This photoinduced degradation is due to the reaction with hydroxyl radicals . It shows that the 4-Octylphenol-d17 is mineralized by the inducement of Fe (III) aquacomplexes, which exposes to solar light .

Oxidative Removal Studies

4-Octylphenol-d17 is used in oxidative removal studies . Ferrate (VI) was utilized to treat micro-pollutants—4-Octylphenol-d17 from aqueous solutions . Batch studies were conducted at various pHs and concentrations of 4-Octylphenol-d17 using ferrate (VI) . Significant mineralization of micro-pollutants was achieved by ferrate (VI) treatment .

Endocrine Disruption Studies

4-Octylphenol-d17 is used in endocrine disruption studies . As one of the most common alkylphenols, 4-Octylphenol-d17 is commonly used in many consumer products . It’s reported to be widely distributed in water of rivers and lakes as well as aquatic sediments . Categorized as endocrine-disrupting compounds (EDCs), 4-Octylphenol-d17 may cause modifications of sexual development and reproductive function in wildlife .

Arteriosclerosis Biomarker Studies

4-Octylphenol-d17 is used in arteriosclerosis biomarker studies . A previous epidemiological study revealed a negative correlation between serum 4-Octylphenol-d17 levels and carotid intima-media thickness (CIMT), which serves as a biomarker of arteriosclerosis .

属性

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQQZYCCIDJRK-OISRNESJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octylphenol-d17 | |

CAS RN |

1219794-55-4 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219794-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)